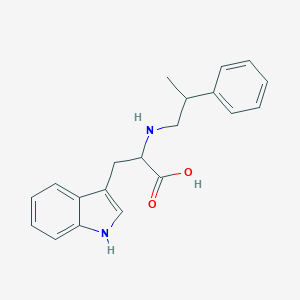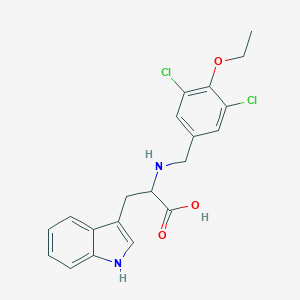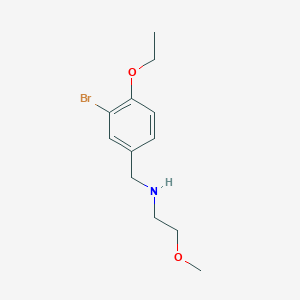![molecular formula C18H22ClNO2 B271665 N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine, commonly known as Venlafaxine, is a medication used to treat depression, anxiety, and panic disorders. It belongs to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that affect mood and emotions.
作用机制
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to regulate mood and emotions. Venlafaxine also has some affinity for dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. It also has some affinity for dopamine receptors, which may contribute to its antidepressant effects. Additionally, Venlafaxine has been shown to have some analgesic properties, which may make it useful in the treatment of neuropathic pain.
实验室实验的优点和局限性
Venlafaxine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It also has a well-established mechanism of action and has been extensively studied, which makes it a useful tool for researchers. However, Venlafaxine also has some limitations. It has a relatively short half-life, which may make it difficult to maintain consistent levels in experiments. Additionally, it has some potential side effects, such as nausea, dizziness, and insomnia, which may affect the results of experiments.
未来方向
There are several future directions for research on Venlafaxine. One area of interest is its potential use in the treatment of other conditions, such as hot flashes and post-traumatic stress disorder. Another area of interest is the development of new and more efficient synthesis methods for Venlafaxine, which could lead to improved yield and purity of the final product. Additionally, there is ongoing research into the biochemical and physiological effects of Venlafaxine, which may lead to a better understanding of its mechanism of action and potential therapeutic uses.
Conclusion:
Venlafaxine is a medication used to treat depression, anxiety, and panic disorders. It works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that affect mood and emotions. Venlafaxine has been extensively studied and has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Venlafaxine, including its potential use in the treatment of other conditions and the development of new synthesis methods.
合成方法
The synthesis of Venlafaxine involves several steps, starting with the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 2-chlorobenzyl-3-methoxybenzyl ether. This intermediate is then reacted with isopropylamine to form the final product, Venlafaxine. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学研究应用
Venlafaxine has been extensively studied for its efficacy in treating depression, anxiety, and panic disorders. It has been shown to be effective in reducing symptoms of these disorders and improving overall quality of life. In addition, Venlafaxine has also been studied for its potential use in the treatment of other conditions, such as neuropathic pain, hot flashes, and post-traumatic stress disorder.
属性
产品名称 |
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22ClNO2/c1-13(2)20-11-14-8-6-10-17(21-3)18(14)22-12-15-7-4-5-9-16(15)19/h4-10,13,20H,11-12H2,1-3H3 |
InChI 键 |
FNMRIWJHLWRMEO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl |
规范 SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)



![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)


